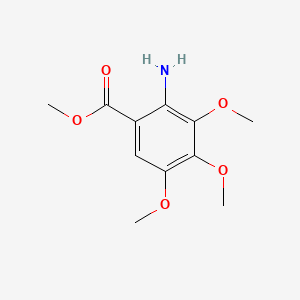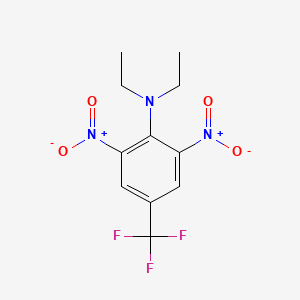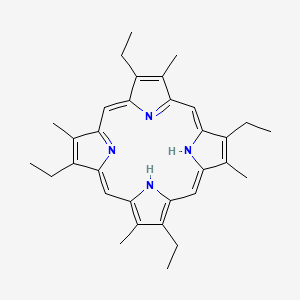
2-Cloro-6-nitrobenzotiazol
Descripción general
Descripción
2-Chloro-6-nitrobenzothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6-nitrobenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 503418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-nitrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-nitrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
El 2-Cloro-6-nitrobenzotiazol se utiliza en la síntesis de nuevos agentes antimicrobianos nitro-heteroaromáticos para el control y la erradicación de bacterias formadoras de biopelículas . Estos agentes han mostrado una actividad mejorada frente a bacterias planctónicas y biopelículas .
Erradicación de biopelículas
El compuesto se utiliza en el desarrollo de antimicrobianos que se dirigen a patógenos Gram-negativos y Gram-positivos formadores de biopelículas . Ha mostrado potencial para mejorar la actividad de estos antimicrobianos .
Estudios de relación estructura-actividad (SAR)
El this compound se utiliza en estudios SAR para comprender la relación entre la estructura de una molécula y su actividad biológica . Estos estudios han llevado a mejoras en los agentes antimicrobianos .
Síntesis de derivados
El compuesto se utiliza en la síntesis de diversos derivados, como derivados amida de 2-amino-5-nitrotiazol, 2-amino-6-nitrobenzotiazol y 4-nitrofurano-2-carbazida . Estos derivados se han probado contra Staphylococcus epidermidis y Pseudomonas aeruginosa .
Sondas químicas para la ligadura bioortogonal
El this compound se utiliza como intermedio en el desarrollo de sondas químicas para la ligadura bioortogonal . Este proceso se utiliza en la imagenología bioluminiscente .
Estudios de caracterización cinética
El compuesto se utiliza en estudios de caracterización cinética de ciertas reacciones enzimáticas . Por ejemplo, se ha utilizado en el estudio de la hidrólisis de ACTI catalizada por AChE .
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-nitrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . The compound’s nitro group is believed to participate in redox reactions, influencing the activity of redox-sensitive proteins and enzymes. Additionally, 2-Chloro-6-nitrobenzothiazole can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation .
Cellular Effects
2-Chloro-6-nitrobenzothiazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways . Furthermore, 2-Chloro-6-nitrobenzothiazole has been reported to induce oxidative stress in cells, impacting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-6-nitrobenzothiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its chloro and nitro groups . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Chloro-6-nitrobenzothiazole can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-nitrobenzothiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-Chloro-6-nitrobenzothiazole can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-nitrobenzothiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2-Chloro-6-nitrobenzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Chloro-6-nitrobenzothiazole within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its physicochemical properties, such as lipophilicity and molecular size, affect its ability to cross cellular membranes and accumulate in specific tissues . Understanding the transport and distribution mechanisms of 2-Chloro-6-nitrobenzothiazole is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-6-nitrobenzothiazole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 2-Chloro-6-nitrobenzothiazole determines its interactions with specific biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
2-chloro-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSJGBXJBQHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178803 | |
| Record name | 2-Chloro-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-11-6 | |
| Record name | 2-Chloro-6-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2407-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-nitrobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2407-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














